molecular formula C10H13NO2S B2580725 2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid CAS No. 1178201-74-5

2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid

Cat. No.: B2580725
CAS No.: 1178201-74-5
M. Wt: 211.28
InChI Key: RELITADUORNXHA-UHFFFAOYSA-N
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Description

2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid is a thiazole derivative with a molecular formula of C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a thiazole ring, which is further connected to an acetic acid moiety. It is a white to off-white powder that is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-aminothiazole with cyclopentanone under acidic conditions to form the cyclopentyl-thiazole intermediate. This intermediate is then reacted with bromoacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The thiazole ring is known to participate in various biochemical pathways, potentially influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminothiazol-4-yl)acetic acid: Similar structure but with an amino group instead of a cyclopentyl group.

    2-(4-Methylthiazol-2-yl)acetic acid: Contains a methyl group on the thiazole ring.

    2-(2-Thiazolyl)acetic acid: Lacks the cyclopentyl group.

Uniqueness

2-(2-Cyclopentyl-1,3-thiazol-4-yl)acetic acid is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other thiazole derivatives .

Properties

IUPAC Name

2-(2-cyclopentyl-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-9(13)5-8-6-14-10(11-8)7-3-1-2-4-7/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELITADUORNXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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